molecular formula C13H18N2O2 B7460207 2-methoxy-N-piperidin-4-ylbenzamide

2-methoxy-N-piperidin-4-ylbenzamide

Cat. No.: B7460207
M. Wt: 234.29 g/mol
InChI Key: WCCGSTMKZLSHNI-UHFFFAOYSA-N
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Description

2-Methoxy-N-piperidin-4-ylbenzamide is a chemical compound of interest in medicinal chemistry research, featuring a benzamide core linked to a piperidine ring. This scaffold is recognized for its potential in probing various biological pathways. While the specific biological data for this isomer is not extensively reported in the literature, closely related structural analogs have demonstrated significant research value. The 4-methoxy-N-piperidin-4-ylbenzamide isomer, for instance, has been identified as a key scaffold in the development of potent and selective inhibitors of the presynaptic choline transporter (CHT) . Such inhibitors are valuable tools for researching cholinergic signaling, which is implicated in neurological functions and disorders such as attention deficit, mood disorders, and Alzheimer's disease . Furthermore, the N-(piperidin-4-yl)benzamide pharmacophore is found in compounds investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a role in cellular response to low oxygen and have relevance in cancer research . Other research into similar benzamide derivatives has explored their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and as inhibitors of the Hedgehog (Hh) signaling pathway, a target in oncology . Researchers may find this compound a versatile building block for synthesizing novel compounds or for structure-activity relationship (SAR) studies across these and other biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2-methoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGSTMKZLSHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-piperidin-4-ylbenzamide typically involves the coupling of 2-methoxybenzoic acid with piperidine derivatives. One common method includes the reaction of 2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-methoxy-N-piperidin-4-ylbenzamide to other benzamide derivatives are summarized below. Key analogs include substituted benzamides with variations in aromatic substituents, piperidine/piperazine rings, and additional functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Predicted/Experimental Properties Reference
This compound C₁₃H₁₈N₂O₂ 242.3 Methoxy, piperidine Boiling point: 593.1±50.0 °C; PSA: 41.57 Ų
2-Methoxy-N-(piperidin-4-yl)benzamide·HCl C₁₃H₁₈N₂O₂·HCl 270.76 Hydrochloride salt Non-hazardous; used in R&D
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide C₂₅H₂₇N₅O₄ 461.52 Nitro, pyridinyl, piperazine Crystal structure: Monoclinic (P21/n), a=11.480 Å, b=15.512 Å
Clebopride maleate C₂₂H₂₆ClN₃O₃·C₄H₄O₄ 517.94 4-Amino-5-chloro-2-methoxy, benzylpiperidine Gastroprokinetic agent; targets dopamine D₂ receptors
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide C₂₂H₃₅N₂O₂ 371.53 Trimethylbenzamide, methoxyethyl-piperidine CAS: 954077-76-0; synthetic intermediate

Key Differences and Implications

Clebopride maleate (C₂₂H₂₆ClN₃O₃·C₄H₄O₄) incorporates a chloro-methoxy group and a benzylpiperidine, making it a potent dopamine D₂ antagonist with clinical use in gastrointestinal motility disorders .

Crystallographic and Stability Profiles: The pyridinyl analog (C₂₅H₂₇N₅O₄) crystallizes in a monoclinic system (space group P21/n) with a unit cell volume of 2234.9 ų, suggesting distinct packing efficiency and stability compared to the amorphous hydrochloride salt of this compound .

Solubility and Pharmacokinetics :

  • The hydrochloride salt form of this compound offers improved aqueous solubility for in vitro assays, while the free base (PSA 41.57 Ų) may exhibit better membrane permeability .
  • The trimethylbenzamide derivative (C₂₂H₃₅N₂O₂) has a higher molecular weight (371.53 g/mol) and reduced PSA, likely enhancing lipophilicity for CNS-targeting applications .

Safety and Handling: Unlike clebopride, which requires strict handling due to its pharmacological activity, this compound·HCl is classified as non-hazardous under GHS, simplifying laboratory use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-piperidin-4-ylbenzamide, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via condensation of 2-methoxybenzoic acid derivatives with 4-aminopiperidine. Key steps include:

  • Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxyl group .

  • Solvent Systems : Reactions are typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .

  • Yield Optimization : Purification via silica gel chromatography (eluent: 5–10% methanol in DCM) achieves >85% purity.

    • Data Table :
ReagentSolventTemperature (°C)Yield (%)
DCC/DMAPDCM0–2578–82
EDC/HOBtTHF2570–75

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic signals: δ 7.45–7.55 (benzamide aromatic protons), δ 3.85 (methoxy singlet), δ 3.10–3.30 (piperidine CH2_2) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 261.2 (calculated: 261.3) .
  • X-ray Crystallography : Monoclinic crystal system (space group P21_1/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported solubility and stability data for this compound?

  • Contradiction Analysis :

  • Solubility Variability : Conflicting solubility in water (e.g., 0.1–0.5 mg/mL) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

  • Stability Issues : Degradation under acidic conditions (pH < 4) necessitates storage at 2–8°C in inert atmospheres. Accelerated stability studies (40°C/75% RH) reveal <5% degradation over 30 days .

    • Data Table :
ConditionSolubility (mg/mL)Degradation (%)
pH 7.4 (PBS)0.3 ± 0.051.2
pH 3.0 (HCl)0.8 ± 0.118.5

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Experimental Design :

  • Target Selection : Prioritize kinases (e.g., PI3K, MAPK) or serotonin receptors (5-HT1A_{1A}) based on structural analogs (e.g., piperazine derivatives) .

  • Assay Platforms :

  • Fluorescence Polarization : Measure binding affinity (KdK_d) using FITC-labeled compound.

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (association/dissociation rates) on immobilized receptors .

  • Positive Controls : Compare with known inhibitors (e.g., WAY-100635 for 5-HT1A_{1A}) .

    • Data Table :
TargetAssay TypeKdK_d (nM)Reference
5-HT1A_{1A}Radioligand12.4 ± 1.8
PI3KγFluorescence85.3 ± 10.2

Methodological Best Practices

Q. What purification techniques are critical for isolating this compound from reaction byproducts?

  • Chromatography : Reverse-phase HPLC (C18 column, 75% acetonitrile/water) resolves unreacted 4-aminopiperidine (retention time: 3.2 min) from the product (6.8 min) .
  • Recrystallization : Ethanol/water (1:3) yields needle-like crystals with >99% purity (melting point: 142–144°C) .

Q. How should researchers mitigate toxicity risks during in vitro testing?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure (LD50_{50} oral, rat: 320 mg/kg) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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